molecular formula C18H14F3NO3 B2573689 (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate CAS No. 301339-07-1

(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate

Cat. No.: B2573689
CAS No.: 301339-07-1
M. Wt: 349.309
InChI Key: DJBWZNWQRXURHM-UKTHLTGXSA-N
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Description

(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the desired acrylate. The reaction conditions often require a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the furan ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate involves its interaction with specific molecular targets. The cyano group and trifluoromethyl group can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring may also play a role in binding to biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    (E)-isopropyl 2-cyano-3-(5-(4-(trifluoromethyl)phenyl)furan-2-yl)acrylate: Similar structure with a different position of the trifluoromethyl group.

    (E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)thiophene-2-yl)acrylate: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

(E)-isopropyl 2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

propan-2-yl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO3/c1-11(2)24-17(23)13(10-22)9-15-6-7-16(25-15)12-4-3-5-14(8-12)18(19,20)21/h3-9,11H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBWZNWQRXURHM-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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